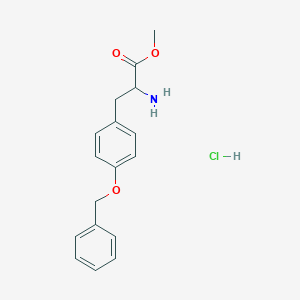

H-Tyr(Bzl)-OMe.HCl

Descripción general

Descripción

H-Tyr(Bzl)-OMe.HCl, also known as O-benzyl-L-tyrosine methyl ester hydrochloride, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a benzyl group attached to the hydroxyl group of tyrosine and a methyl ester group at the carboxyl end. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr(Bzl)-OMe.HCl typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the benzyl and methyl ester groups. One common method includes:

Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as fluorenylmethyloxycarbonyl (Fmoc).

Benzylation: The hydroxyl group of the protected tyrosine is benzylated using benzyl bromide in the presence of a base like sodium hydride.

Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid.

Deprotection: The protecting groups are removed to yield the final product, H-Tyr(Bzl)-OMe.

Hydrochloride formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Quality control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

H-Tyr(Bzl)-OMe.HCl undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tyrosine derivatives.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

H-Tyr(Bzl)-OMe.HCl has diverse applications across various fields of scientific research:

Chemistry

- Peptide Synthesis : This compound is widely used as a building block in the synthesis of peptides and complex organic molecules. Its structure allows for specific modifications that facilitate peptide bond formation.

- Organic Synthesis : this compound serves as a reagent in various organic reactions, including oxidation and reduction processes.

Biology

- Enzyme Studies : The compound acts as a substrate in enzyme kinetics studies, allowing researchers to investigate enzyme-substrate interactions and mechanisms.

- Protein Modification : It is utilized in research focused on post-translational modifications of proteins, contributing to the understanding of protein functionality and stability.

Medicine

- Drug Development : this compound is explored for its potential therapeutic properties, particularly in drug design aimed at targeting specific receptors, such as the Substance-P receptor involved in pain signaling pathways.

- Therapeutic Research : Its derivatives are being investigated for their roles in treating conditions related to neurotransmitter imbalances.

Industry

- Pharmaceutical Production : The compound is used in the production of pharmaceuticals, particularly those involving peptide-based therapies.

- Chemical Manufacturing : this compound serves as an intermediate in the synthesis of specialized chemicals and compounds.

Case Study 1: Peptide Synthesis

A study demonstrated the efficiency of using this compound as a substrate for synthesizing dipeptides through coupling reactions mediated by hypervalent iodine reagents. The results showed high yields and selectivity, highlighting its utility in peptide chemistry .

Case Study 2: Enzyme Kinetics

Research involving this compound provided insights into enzyme mechanisms by analyzing reaction rates with various enzymes. The compound's structure allowed for modifications that influenced enzyme activity, leading to a better understanding of catalytic processes .

Case Study 3: Drug Design

Investigations into the binding affinity of this compound derivatives with the Substance-P receptor revealed potential pathways for developing novel analgesics. The study emphasized the importance of structural modifications on therapeutic efficacy .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Peptide synthesis, organic synthesis | High yields in coupling reactions; versatile reagent |

| Biology | Enzyme studies, protein modification | Insights into enzyme kinetics; impacts on protein stability |

| Medicine | Drug development, therapeutic research | Potential for new analgesics targeting neurotransmitter pathways |

| Industry | Pharmaceutical production, chemical manufacturing | Used as an intermediate in specialized chemical synthesis |

Mecanismo De Acción

The mechanism of action of H-Tyr(Bzl)-OMe.HCl involves its interaction with specific molecular targets and pathways:

Enzyme inhibition: It can act as an inhibitor of enzymes that interact with tyrosine or its derivatives.

Signal transduction: It may influence signal transduction pathways by modifying proteins involved in these processes.

Protein modification: It can be used to modify proteins through covalent attachment, affecting their function and activity.

Comparación Con Compuestos Similares

H-Tyr(Bzl)-OMe.HCl can be compared with other tyrosine derivatives such as:

O-benzyl-L-tyrosine: Similar structure but lacks the methyl ester group.

L-tyrosine methyl ester: Lacks the benzyl group.

N-acetyl-L-tyrosine: Contains an acetyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Actividad Biológica

H-Tyr(Bzl)-OMe.HCl, also known as benzylated tyrosine methyl ester hydrochloride, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and case studies that highlight its relevance in medicinal chemistry.

Synthesis and Properties

This compound is synthesized through a series of chemical reactions involving the benzylation of tyrosine methyl ester. The process typically includes the use of benzaldehyde and reducing agents such as sodium borohydride in a methanol solution, yielding high-purity products suitable for further biological evaluations .

Key Properties:

- Molecular Formula: C₁₁H₁₅ClNO₃

- Molecular Weight: 245.703 g/mol

- Density: 1.126 g/cm³

- Boiling Point: 330.2°C at 760 mmHg

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial properties and interactions with cellular membranes.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant microbicidal activity against pathogenic bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. These compounds disrupt bacterial membranes, leading to cell lysis. The presence of anionic or zwitterionic tripeptides in their structure enhances this activity by promoting interaction with negatively charged lipid membranes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against S. pneumoniae | Activity Against S. pyogenes | Mechanism of Action |

|---|---|---|---|

| DICAM 4 | High | Moderate | Membrane disruption |

| DICAM 6 | Moderate | High | Electrostatic interactions |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the amino acid sequence and the presence of specific functional groups significantly influence the biological activity of this compound. For instance, the introduction of hydrophobic groups can enhance membrane permeability, while polar groups may reduce toxicity towards human cells.

Key Findings:

- Compounds with longer aliphatic chains exhibit increased antimicrobial potency.

- The presence of a benzyl group enhances interaction with lipid bilayers, facilitating membrane permeation .

Case Study 1: Antimicrobial Evaluation

In a controlled study, this compound was evaluated for its effectiveness against a panel of bacterial strains. The results indicated that the compound exhibited a concentration-dependent effect, with higher concentrations leading to increased bacterial cell death. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while the compound was effective against bacterial cells, it displayed minimal cytotoxicity towards human cells at therapeutic concentrations, indicating a favorable selectivity profile for antimicrobial applications .

Propiedades

Número CAS |

34805-17-9 |

|---|---|

Fórmula molecular |

C17H20ClNO3 |

Peso molecular |

321.8 g/mol |

Nombre IUPAC |

methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H |

Clave InChI |

IQKXGACPIPNLEL-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |

SMILES isomérico |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-] |

SMILES canónico |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |

Pictogramas |

Irritant |

Sinónimos |

H-TYR(BZL)-OMEHCL; 34805-17-9; O-Benzyl-L-tyrosinemethylesterhydrochloride; H-Tyr(Bzl)-OMe.HCl; C17H19NO3.HCl; H-Tyr(Bzl)-OMe??HCl; H-Tyr(Bzl)-Ome·Hcl; H-Tyr(Bzl)-OMehydrochloride; SCHEMBL3497991; CTK3J1778; IQKXGACPIPNLEL-NTISSMGPSA-N; MolPort-003-983-084; 1083AE; ANW-42532; SBB068470; AKOS015915126; AKOS015924211; methylO-benzyltyrosinatehydrochloride; RTR-014384; AK-81291; SC-24256; MethylO-benzyl-L-tyrosinatehydrochloride; (O-benzyl)tyrosinemethylesterhydrochloride; ST24030749 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.